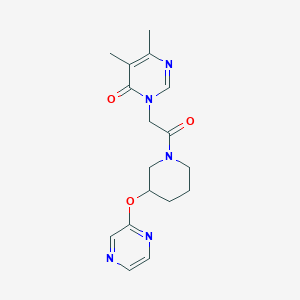

5,6-dimethyl-3-(2-oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)pyrimidin-4(3H)-one

説明

特性

IUPAC Name |

5,6-dimethyl-3-[2-oxo-2-(3-pyrazin-2-yloxypiperidin-1-yl)ethyl]pyrimidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O3/c1-12-13(2)20-11-22(17(12)24)10-16(23)21-7-3-4-14(9-21)25-15-8-18-5-6-19-15/h5-6,8,11,14H,3-4,7,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUXIJGUMSXECGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN(C1=O)CC(=O)N2CCCC(C2)OC3=NC=CN=C3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of “5,6-dimethyl-3-(2-oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)pyrimidin-4(3H)-one” typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known methods. The key steps may include:

Formation of the pyrimidinone core: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the piperidinyl and pyrazinyl groups: These groups can be introduced through nucleophilic substitution or coupling reactions.

Final modifications: Methylation and other functional group modifications can be performed to achieve the desired structure.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, optimized reaction conditions, and scalable processes.

化学反応の分析

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinyl or pyrazinyl moieties.

Reduction: Reduction reactions can be used to modify the oxo group or other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the pyrimidinone core or the attached groups.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. They may include various derivatives with modified functional groups.

科学的研究の応用

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, compounds of this class are often studied for their potential as enzyme inhibitors or receptor modulators. They may exhibit activity against various biological targets.

Medicine

In medicinal chemistry, such compounds are investigated for their potential therapeutic effects. They may be explored as candidates for the treatment of diseases such as cancer, infections, or neurological disorders.

Industry

In industry, these compounds can be used in the development of new materials, agrochemicals, or pharmaceuticals.

作用機序

The mechanism of action of “5,6-dimethyl-3-(2-oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)pyrimidin-4(3H)-one” would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. This interaction can involve binding to the active site or allosteric sites, leading to inhibition or activation of the target.

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

The pyrimidin-4(3H)-one core distinguishes this compound from analogs with pyrido[3,4-d]pyrimidin-4(3H)-one (e.g., compounds in –9) or thieno[2,3-d]pyrimidin-4(3H)-one scaffolds (). These cores influence electronic properties and steric bulk, affecting target binding and metabolic stability. For instance:

- Thieno[2,3-d]pyrimidin-4(3H)-one analogs () introduce sulfur atoms, increasing lipophilicity and altering redox properties .

Substituent Analysis

Piperidine/Pyrrolidine Modifications

- Piperidine vs.

- Piperidine Substitutions : The 3-(pyrazin-2-yloxy) group in the target compound contrasts with 4-(3,4-dichlorobenzyl)piperidine () or 4-(pyridin-3-ylmethyl)piperidine (). Bulky aromatic substituents (e.g., benzyl, pyridyl) may enhance hydrophobic interactions but reduce solubility .

Ethyl-2-oxo Linker

The ethyl-2-oxo chain is conserved across analogs (e.g., ), suggesting its role as a spacer optimizing substituent orientation. Modifications (e.g., thioether in ’s oxadiazole derivative) could affect stability and electronic effects .

Aromatic/Oxygenated Groups

- Pyrazine vs. Thiadiazole : The pyrazin-2-yloxy group (target compound) versus 1,3,4-thiadiazol-2-yloxy () introduces distinct electronic profiles. Pyrazine’s nitrogen-rich structure may enhance hydrogen bonding, while thiadiazole’s sulfur could influence redox activity .

- Benzyl/Chlorophenyl Groups : Analogs with halogenated benzyl groups () likely exhibit higher logP values, impacting membrane permeability but risking off-target effects .

Data Table: Structural and Molecular Comparisons

Structure-Activity Relationship (SAR)

- Pyrazine vs. Thiadiazole : The pyrazine’s electron-deficient nature may improve binding to ATP pockets in kinases compared to thiadiazole’s sulfur-mediated effects .

- Piperidine Flexibility : The piperidine ring’s conformation may optimize spatial positioning of the pyrazine group for target engagement, as seen in related piperidinyl-ethyl derivatives ().

Q & A

Q. What are the key considerations for optimizing the synthetic route of this compound?

- Methodological Answer: The synthesis involves multi-step reactions, including nucleophilic substitution and carbonyl-mediated rearrangements. Critical steps include:

- Piperidine Functionalization: Reacting 3-(pyrazin-2-yloxy)piperidine with a 2-oxoethyl group under basic conditions (e.g., NaH/DMF) to form the intermediate 2-oxo-2-(3-(pyrazin-2-yloxy)piperidin-1-yl)ethyl .

- Pyrimidinone Core Assembly: Coupling the intermediate with a pre-functionalized pyrimidinone scaffold (e.g., 5,6-dimethylpyrimidin-4(3H)-one) via alkylation, requiring controlled temperature (0–5°C) to minimize side reactions .

- Yield Optimization: Use polar aprotic solvents (e.g., DCM or THF) and catalytic bases (e.g., triethylamine) to enhance reaction efficiency .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer: Structural validation requires a combination of techniques:

- NMR Spectroscopy: H and C NMR to verify substituent positions (e.g., methyl groups at C5/C6 and piperidin-1-yl ethyl linkage) .

- X-Ray Crystallography: For unambiguous confirmation of stereochemistry and bond angles, particularly for the pyrimidinone core and piperidine-oxygen linkage .

- High-Resolution Mass Spectrometry (HRMS): To confirm molecular formula (e.g., CHNO) and detect impurities .

Q. What are the common side reactions observed during synthesis, and how are they mitigated?

- Methodological Answer:

- Oxazolone Formation: Competing cyclization during the coupling step due to reactive carbonyl groups. Mitigation: Use low-temperature conditions and slow reagent addition .

- Epimerization at Piperidine: Steric hindrance from the pyrazine ring can lead to stereochemical instability. Mitigation: Employ chiral catalysts (e.g., L-proline derivatives) or enantioselective purification .

Advanced Research Questions

Q. How can researchers design experiments to analyze the compound’s reactivity with nucleophiles?

- Methodological Answer:

- Kinetic Studies: Monitor reactions with nucleophiles (e.g., Grignard reagents, amines) using in-situ FTIR or HPLC to track intermediate formation .

- Computational Modeling: Density Functional Theory (DFT) to predict reactive sites (e.g., carbonyl groups at C2 and C4) and transition-state barriers .

- Isotopic Labeling: Use O-labeled carbonyl groups to trace reaction pathways and confirm mechanisms .

Q. What strategies resolve contradictions in spectral data for structural isomers?

- Methodological Answer:

- 2D NMR Techniques: NOESY or COSY to differentiate between regioisomers (e.g., pyrazin-2-yl vs. pyrazin-3-yl substitution) .

- Dynamic HPLC: Chiral columns (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers and assign configurations .

- Crystallographic Refinement: Single-crystal X-ray studies to resolve ambiguities in bond lengths and angles .

Q. How can the environmental stability of this compound be assessed in long-term studies?

- Methodological Answer:

- Accelerated Degradation Tests: Expose the compound to UV light, elevated temperatures, or hydrolytic conditions (pH 1–13) to simulate environmental stress .

- LC-MS/MS Analysis: Identify degradation products (e.g., hydrolyzed piperidine or oxidized pyrimidinone) and quantify half-life .

- Ecotoxicity Assays: Use Daphnia magna or Vibrio fischeri models to assess bioaccumulation and toxicity of degradation byproducts .

Methodological Tables

Table 1: Key Synthetic Intermediates and Their Purification Methods

| Intermediate | Key Step | Purification Method | Yield (%) | Reference |

|---|---|---|---|---|

| Piperidine-oxoethyl adduct | Nucleophilic substitution | Column chromatography (SiO, EtOAc/hexane) | 65–72 | |

| Pyrimidinone core | Alkylation | Recrystallization (EtOH/HO) | 58–63 |

Table 2: Analytical Techniques for Structural Confirmation

| Technique | Parameters Analyzed | Detection Limit | Reference |

|---|---|---|---|

| H NMR | Methyl groups (δ 1.8–2.1 ppm), pyrazine protons (δ 8.3–8.6 ppm) | 0.1 mg/mL | |

| HRMS | Molecular ion [M+H] at m/z 360.1664 | 0.01 ppm |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。